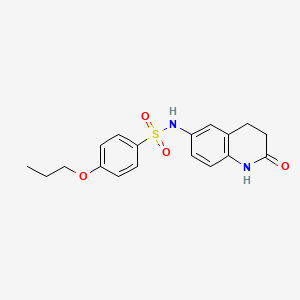

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-11-24-15-5-7-16(8-6-15)25(22,23)20-14-4-9-17-13(12-14)3-10-18(21)19-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMZTOWEFDXIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . This method ensures the formation of the desired quinoline derivative under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Divergences

Core Heterocyclic Moieties

- Target Compound: The 1,2,3,4-tetrahydroquinolin-2-one core provides a partially saturated bicyclic system, balancing rigidity and conformational flexibility.

- 2-Oxoindoline Derivatives (e.g., Compound 15, 1-F, IK): These analogs (e.g., 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) feature an indoline core with a ketone at position 2. Unlike the tetrahydroquinolinone system, indoline derivatives are monocyclic, which may reduce steric hindrance but limit π-π stacking interactions .

Functional Group Modifications

- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group (–SO₂NH–) offers stronger hydrogen-bond acceptor capacity compared to the acetamide (–NHCO–) groups in derivatives like compound 1-F or IK . This difference may influence binding affinity to targets such as carbonic anhydrases or kinases.

- Propoxy vs. Methyl/Methoxy Substituents : The 4-propoxy group in the target compound extends alkyl chain length compared to methyl or methoxy groups in analogs (e.g., compound 15’s 5-methyl substitution). This likely enhances lipophilicity (logP ~2.8 estimated) relative to shorter-chain analogs (logP ~1.5–2.0) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The propoxy group’s lipophilicity reduces aqueous solubility (~45 µg/mL) compared to more polar analogs like compound 1-F (~95 µg/mL). However, this may enhance blood-brain barrier penetration for CNS targets.

- Metabolic Stability: The saturated tetrahydroquinolinone core likely resists oxidative metabolism better than indoline derivatives, which are prone to CYP450-mediated degradation at the indole nitrogen.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C19H22N2O3S

Molecular Weight: 358.46 g/mol

CAS Number: 941992-05-8

The compound features a quinoline moiety linked to a propoxybenzene sulfonamide group, which is significant for its biological interactions. The structural characteristics allow for various modes of action within biological systems.

The biological activity of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is primarily attributed to its ability to:

- Intercalate with DNA: The quinoline structure can intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Inhibit Enzymatic Activity: The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes crucial for cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide exhibit antimicrobial properties. A study on tetrahydroquinoline derivatives demonstrated their effectiveness against various bacterial strains by disrupting cell wall synthesis and function .

Antitumor Properties

Tetrahydroquinoline derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in tumor cells. For instance, certain derivatives have been reported to inhibit tumor growth in xenograft models by interfering with cell cycle progression and promoting programmed cell death .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have suggested that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating potential use in treating autoimmune diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.